molecular formula C18H19N2O2+ B12864524 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium

1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium

Cat. No.: B12864524
M. Wt: 295.4 g/mol
InChI Key: BYNDPWUDABJNCH-UHFFFAOYSA-O
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Description

1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium is a complex heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium involves several steps, typically starting with the preparation of the indazole core. Common synthetic routes include:

Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity, often employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure and the combination of multiple functional groups, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C18H19N2O2+

Molecular Weight

295.4 g/mol

IUPAC Name

11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium-1-ol

InChI

InChI=1S/C18H18N2O2/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,22)/p+1

InChI Key

BYNDPWUDABJNCH-UHFFFAOYSA-O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=[N+]3N2CCCC3)C4=CC=C(C=C4)O

Origin of Product

United States

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